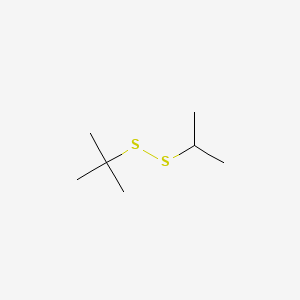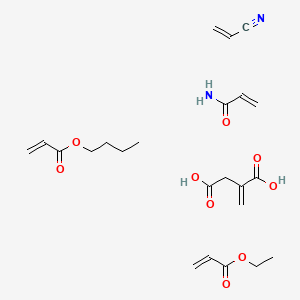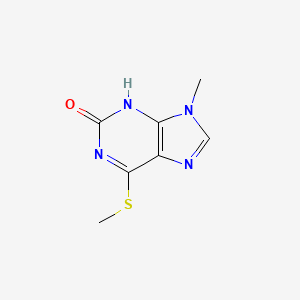
9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one is a heterocyclic organic compound. It is known for its unique structure, which includes a purine ring substituted with a methyl group at the 9th position and a methylsulfanyl group at the 6th position. This compound has a molecular formula of C7H8N4S and a molecular weight of 180.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one typically involves the alkylation of 6-mercaptopurine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding 9-methylpurine.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 9-Methylpurine.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and viral infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in cancer cells and viruses. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
9-Methylpurine: A simpler analog with similar structural features but lacking the methylsulfanyl group.
6-Thioguanine: Another purine analog with therapeutic applications in cancer treatment.
Uniqueness
9-Methyl-6-(methylsulfanyl)-3,9-dihydro-2H-purin-2-one is unique due to the presence of both a methyl group and a methylsulfanyl group on the purine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
38759-28-3 |
|---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
9-methyl-6-methylsulfanyl-3H-purin-2-one |
InChI |
InChI=1S/C7H8N4OS/c1-11-3-8-4-5(11)9-7(12)10-6(4)13-2/h3H,1-2H3,(H,9,10,12) |
InChI Key |
MWWAVCLYIGGVQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1NC(=O)N=C2SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



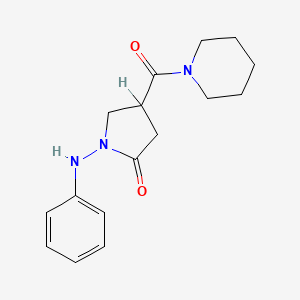
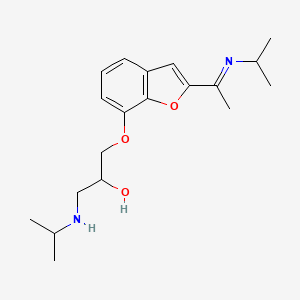
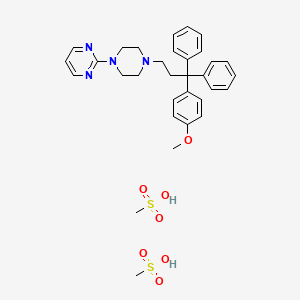
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
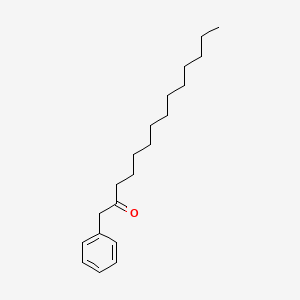
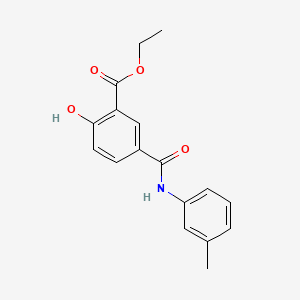
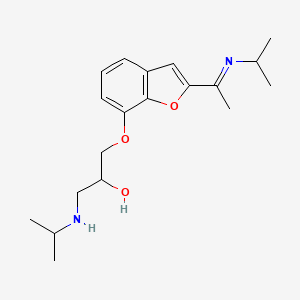
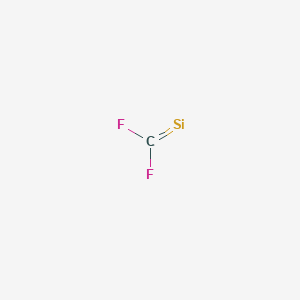
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

